molecular formula C10H15NO B1640694 (S)-1-(2-Methoxyphenyl)propan-1-amine

(S)-1-(2-Methoxyphenyl)propan-1-amine

Cat. No.: B1640694
M. Wt: 165.23 g/mol
InChI Key: AOUJHJAMITZHPK-VIFPVBQESA-N
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Description

(S)-1-(2-Methoxyphenyl)propan-1-amine is a chiral amine compound of significant interest in organic synthesis and pharmaceutical research. With the molecular formula C 10 H 15 NO and a molecular weight of 165.23 g/mol, it serves as a versatile chiral building block for the synthesis of more complex molecules . The compound's structure, featuring a methoxy group in the ortho position of the phenyl ring and a defined (S) configuration at the stereocenter, influences its steric and electronic properties, which can be critical for receptor binding and pharmacokinetic profiles in bioactive molecules . In scientific research, this chiral amine is utilized in the exploration of novel pharmaceutical compounds. Its potential interactions with neurotransmitter systems, such as dopaminergic and serotonergic systems, make it a candidate for investigating pathways related to neurological disorders . The ortho-methoxy substituent distinguishes it from its para-substituted or non-substituted analogs, offering unique possibilities in molecular design and structure-activity relationship (SAR) studies . As a high-value intermediate, it is commonly used in reactions such as reductive amination, salt formation, and as a precursor in the development of potential therapeutics. The compound requires specific storage conditions and should be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H15NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9H,3,11H2,1-2H3/t9-/m0/s1

InChI Key

AOUJHJAMITZHPK-VIFPVBQESA-N

SMILES

CCC(C1=CC=CC=C1OC)N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1OC)N

Canonical SMILES

CCC(C1=CC=CC=C1OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(S)-1-(4-Methoxyphenyl)propan-1-amine (CAS: 208848-50-4)
  • Structural Difference : The methoxy group is located at the 4-position instead of the 2-position on the phenyl ring.
  • Similarity Score : 0.98 (based on structural alignment algorithms) .
(S)-1-(3,4-Dimethylphenyl)propan-1-amine (CAS: 874015-38-0)
  • Structural Difference : Incorporates methyl groups at both 3- and 4-positions of the phenyl ring.
  • Impact : Increased hydrophobicity and steric bulk may reduce metabolic degradation but could lower aqueous solubility .

Halogenated Derivatives

(S)-1-(2-Fluoro-3-methoxyphenyl)propan-1-amine (CAS: 1213603-10-1)
  • Structural Difference : A fluorine atom is added at the 2-position, adjacent to the methoxy group.
  • Impact : Fluorine’s electronegativity enhances dipole interactions and metabolic stability, making this derivative a candidate for CNS-targeting drugs .
(R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine (CAS: 1213343-10-2)
  • Structural Difference : A bromine atom replaces the hydrogen at the 4-position.
  • Impact : Bromine’s size and polarizability increase molecular weight (244.13 g/mol) and may improve binding to hydrophobic enzyme pockets .

Chain-Length Variants

(S)-1-(2-Methoxyphenyl)ethan-1-amine (CAS: 1987286-74-7)
  • Structural Difference : Shorter two-carbon chain (ethyl instead of propyl).
  • Impact : Reduced steric bulk may enhance diffusion across biological membranes but lower target specificity .

Piperazine-Containing Analogues

Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) feature a piperazine core linked to the 2-methoxyphenyl group.

  • Structural Difference : Incorporation of a piperazine ring and additional alkoxy substituents.
  • Impact : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which can enhance interactions with serotonin or dopamine receptors in neurological applications .

Trifluoromethyl-Substituted Analogues

(S)-3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine
  • Structural Difference: A trifluoromethylphenoxy group replaces the methoxyphenyl moiety.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
(S)-1-(2-Methoxyphenyl)propan-1-amine 623143-37-3 C₁₀H₁₅NO 165.23 2-methoxy, three-carbon chain
(S)-1-(4-Methoxyphenyl)propan-1-amine 208848-50-4 C₁₀H₁₅NO 165.23 4-methoxy substitution
(S)-1-(2-Fluoro-3-methoxyphenyl)propan-1-amine 1213603-10-1 C₁₀H₁₄FNO 195.23 2-fluoro, 3-methoxy
(R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine 1213343-10-2 C₁₀H₁₄BrNO 244.13 4-bromo, 2-methoxy
HBK14 N/A C₂₃H₃₁ClN₂O₂ 427.96 Piperazine core, alkoxy substituents

Table 2: Similarity Scores (Relative to Target Compound)

Compound Similarity Score Basis of Comparison
1-(4-Methoxy-3-methylphenyl)propan-1-amine 0.95 Substituent position and type
(S)-1-(2-Methoxyphenyl)ethan-1-amine 0.93 Chain length
HBK16 0.85 Core structural divergence

Key Research Findings

  • Synthetic Routes : Reductive alkylation and chiral resolution are common methods for synthesizing enantiopure derivatives .
  • Thermophysical Properties : The methoxy group’s position influences solvation effects, with para-substituted analogues showing lower viscosity deviations in alcohol solutions compared to ortho-substituted variants .
  • Pharmacological Potential: Piperazine-containing analogues (HBK14–HBK19) demonstrate enhanced binding to serotonin receptors due to their extended alkyl chains and aromatic interactions .

Preparation Methods

Classical Diastereomeric Salt Formation

Racemic resolution remains a foundational method for obtaining enantiomerically pure (S)-1-(2-Methoxyphenyl)propan-1-amine. This approach involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts with differing solubility. For example, treatment of racemic 1-(2-methoxyphenyl)propan-1-amine with (R,R)-tartaric acid in ethanol preferentially crystallizes the (S)-enantiomer salt, which is then isolated via filtration and neutralized to yield the free base.

Key Parameters :

  • Solvent : Ethanol/water mixtures (80:20 v/v)
  • Temperature : 0–5°C for crystallization
  • Yield : 40–45% (theoretical maximum 50%)
  • Enantiomeric Excess : 92–95% ee

While cost-effective, this method suffers from inherent limitations, including maximum 50% yield per cycle and reliance on stoichiometric resolving agents. Multi-cycle recrystallization improves purity but reduces overall efficiency.

Chromatographic Resolution

Preparative chiral chromatography offers a direct route to isolate the (S)-enantiomer from racemic mixtures. Using cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases, baseline separation is achievable. This method is favored for small-scale high-purity demands but is impractical for industrial-scale production due to high solvent costs and low throughput.

Parameter Value
Column Chiralpak IC (250 × 4.6 mm)
Mobile Phase Hexane/IPA (90:10)
Flow Rate 1.0 mL/min
Retention Time (S) 12.3 min
Retention Time (R) 14.8 min
Purity >99% ee

Asymmetric Synthesis Approaches

Catalytic Asymmetric Reductive Amination

Catalytic asymmetric reductive amination of 2-methoxyphenylpropan-1-one with ammonia and hydrogen gas, mediated by a chiral rhodium catalyst (e.g., Rh-(S)-BINAP), achieves high enantioselectivity. The ketone precursor undergoes imine formation followed by hydrogenation to yield the (S)-amine.

Reaction Scheme :
$$
\text{2-Methoxyphenylpropan-1-one} + \text{NH}3 \xrightarrow[\text{H}2]{\text{Rh-(S)-BINAP}} \text{this compound}
$$

Optimized Conditions :

  • Catalyst Loading : 1 mol% Rh
  • Pressure : 50 bar H₂
  • Solvent : Methanol
  • Yield : 85%
  • ee : 98%

This method eliminates the need for resolution steps, offering superior atom economy and scalability. However, catalyst cost and hydrogenation safety concerns require careful handling.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 1-(2-methoxyphenyl)propan-1-amine with vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted. Candida antarctica lipase B (CAL-B) demonstrates high activity and selectivity in toluene at 30°C.

Parameter Value
Enzyme CAL-B (10% w/w)
Acyl Donor Vinyl acetate (2 eq)
Conversion 48% (theoretical 50%)
ee (S) >99%
Yield 46%

While enzymatic methods are eco-friendly, substrate inhibition and enzyme stability under industrial conditions remain challenges.

Biocatalytic Production Techniques

Transaminase-Mediated Synthesis

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to 2-methoxyphenylpropan-1-one, directly yielding the (S)-amine. Engineered E. coli expressing ω-TA from Arthrobacter citreus achieves >99% ee and 90% yield under mild aqueous conditions.

Advantages :

  • No reducing agents required
  • High stereoselectivity
  • Green chemistry metrics (E-factor < 5)

Limitations :

  • Substrate inhibition at high ketone concentrations
  • Cost of enzyme immobilization for reuse

Reductive Amination Strategies

Borane-Mediated Asymmetric Reduction

Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) enable asymmetric reduction of the corresponding imine derived from 2-methoxyphenylpropan-1-one and benzylamine. Subsequent deprotection yields the (S)-amine with 97% ee and 80% yield.

Reaction Conditions :

  • Catalyst : (S)-CBS (5 mol%)
  • Reductant : BH₃·THF
  • Solvent : THF, -78°C
  • Deprotection : H₂/Pd-C

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Scalability Cost ($/kg)
Diastereomeric Salt 40 95 Moderate 120
Chiral Chromatography 35 99 Low 450
Catalytic Reductive Amination 85 98 High 200
Enzymatic Kinetic 46 99 Moderate 180
Transaminase 90 99 High 150
CBS Reduction 80 97 Moderate 300

Key Findings :

  • Transaminase-mediated synthesis offers the best balance of yield, ee, and cost for industrial applications.
  • Catalytic reductive amination is optimal for high-volume production despite moderate costs.
  • Chromatographic resolution is restricted to lab-scale due to prohibitive costs.

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow systems enhance the throughput of asymmetric reductive amination by improving heat/mass transfer and catalyst utilization. Microreactors with immobilized Rh catalysts achieve 95% conversion in 10 minutes, reducing reactor size by 80% compared to batch processes.

Solvent Recycling

Methanol recovery via distillation lowers the environmental impact and production costs. Closed-loop systems achieve 90% solvent reuse, aligning with green chemistry principles.

Q & A

Q. Table 1: Synthetic Methods for Chiral Amines

MethodCatalyst/ReagentYield (%)ee (%)Reference
Asymmetric AminationRhodium-BINAP complex7894
Enzymatic ResolutionTransaminase6599

How can researchers address contradictions in reported biological activities of this compound derivatives?

Level: Advanced
Answer:
Discrepancies often arise from variations in enantiomeric purity , assay conditions, or target specificity. Mitigation strategies include:

  • Enantiomeric validation : Re-analyze compounds using chiral HPLC to rule out racemization .
  • Dose-response studies : Compare EC50_{50} values across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to assess receptor selectivity .
  • Structural analogs : Test derivatives (e.g., 3-chloro or 4-methyl substitutions) to isolate structure-activity relationships (SAR) .

Example Contradiction : A study reporting antagonist activity may conflict with agonist findings due to impurity-driven off-target effects. Re-synthesis under inert conditions (argon atmosphere) and rigorous purification (≥99.5% ee) can resolve this .

What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR^{1}\text{H NMR} (400 MHz, CDCl3_3): Methoxy protons resonate at δ 3.80–3.85 ppm; chiral center protons split into distinct multiplets .
    • 13C NMR^{13}\text{C NMR}: Carbonyl carbons (if present) appear at 170–190 ppm; aromatic carbons show splitting due to substituent effects .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm for purity analysis.
    • Chiral columns (e.g., Daicel Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phase for ee determination .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/ParametersReference
1H NMR^{1}\text{H NMR}δ 1.20 (d, 3H, CH3_3), δ 3.82 (s, 3H, OCH3_3)
Chiral HPLCRetention time: 12.3 min (S-enantiomer)

What safety protocols are critical for handling this compound in laboratory settings?

Level: Basic
Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use FFP2 respirators if aerosol formation is possible .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste (EPA code D001) .
  • Storage : Store at 2–8°C under argon in amber glass vials to prevent oxidation .

Note : The compound’s hydrochloride salt (CAS 873893-95-9) is hygroscopic; use desiccants during storage .

How does the chiral center influence the compound’s interaction with biological targets?

Level: Advanced
Answer:
The (S)-enantiomer’s spatial arrangement determines its fit into chiral binding pockets (e.g., GPCRs or monoamine transporters). For example:

  • Serotonin Receptors : The (S)-configuration enhances binding affinity (Ki_i = 12 nM vs. 450 nM for R-enantiomer) due to complementary π-π stacking with Trp residues .
  • Metabolic Stability : Enantiomer-specific cytochrome P450 interactions (e.g., CYP2D6) affect half-life. Molecular docking (AutoDock Vina) predicts (S)-enantiomer’s lower metabolic clearance .

Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s conformation for target docking .

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